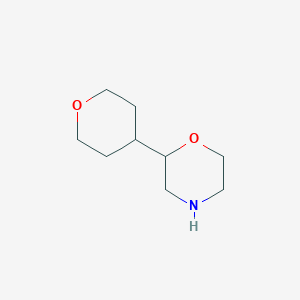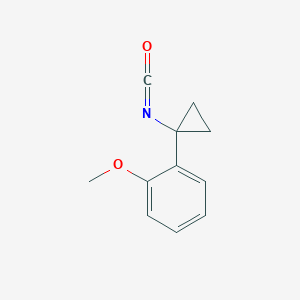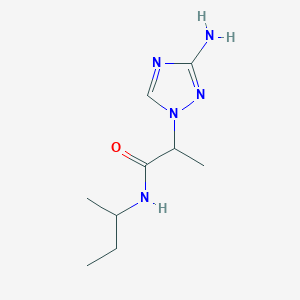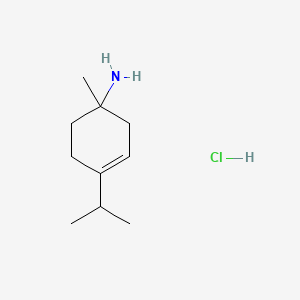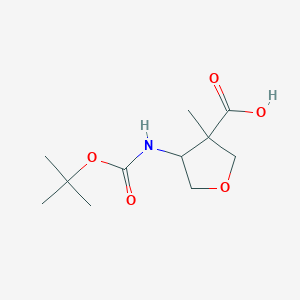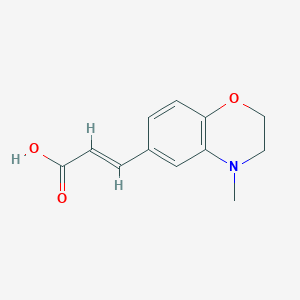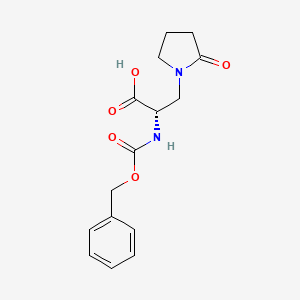
(S)-2-(((benzyloxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxycarbonyl group, an amino group, and a pyrrolidinone ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group This is followed by the formation of the pyrrolidinone ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially changing its reactivity and properties.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)butanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)pentanoic acid
Uniqueness
Compared to similar compounds, (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid stands out due to its specific stereochemistry and the presence of the propanoic acid moiety
Propiedades
Fórmula molecular |
C15H18N2O5 |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
(2S)-3-(2-oxopyrrolidin-1-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H18N2O5/c18-13-7-4-8-17(13)9-12(14(19)20)16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 |
Clave InChI |
AFEBQACFMOJPJL-LBPRGKRZSA-N |
SMILES isomérico |
C1CC(=O)N(C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)N(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


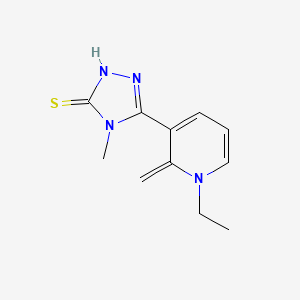
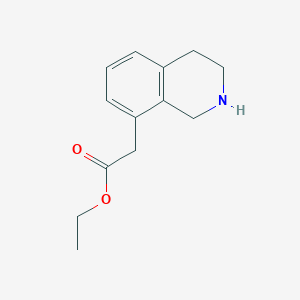
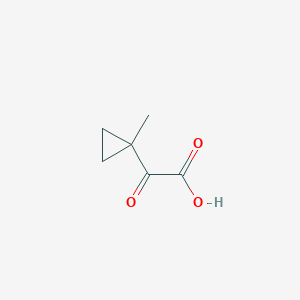

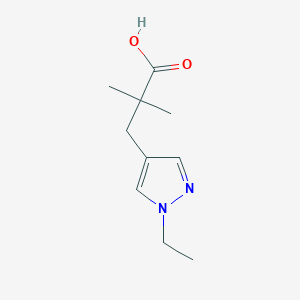
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
